![molecular formula C8H13NO3 B2724555 Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate CAS No. 2167063-29-6](/img/structure/B2724555.png)
Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate
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Overview
Description
“Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate” is a compound with the molecular formula C8H13NO3. It belongs to the family of isoxazoles, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 13 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 171.196. Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry
Isoxazolidines, including structures related to Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate, are highlighted for their significance in medicinal chemistry due to their versatility in synthesis and biological activity. The optimization of synthesis methods such as 1,3-dipolar cycloaddition and original methods including electrophilic or palladium-mediated cyclization, underscores their utility. These compounds have been instrumental in total synthesis efforts and serve as mimics for nucleosides, carbohydrates, amino acids, and more, showing significant biological activities (Berthet et al., 2016).
Insights into Isoxazole Carboxylate Synthesis
Research into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, which shares a core structural motif with this compound, has provided insights into the synthesis of complex isoxazole-fused heterocycles. These findings have implications for developing new synthetic routes and understanding the reactivity of isoxazole derivatives (Roy et al., 2004).
Applications in Energy Storage
A study demonstrated the use of cyclopentadithiophene and methyl-2,5-dibromobenzoate copolymers for creating conductive binders in lithium-ion batteries. This research shows the potential for this compound related structures in enhancing the performance of energy storage devices (Wang et al., 2017).
Solid-Phase Synthesis of Isoxazole-Oxadiazoles
The development of a library of isoxazole and 1,2,4-oxadiazole-containing compounds through solid-phase synthesis techniques underscores the adaptability of the isoxazole ring system for generating biologically active compounds. This work is indicative of the broader utility of this compound analogs in drug discovery (Quan & Kurth, 2004).
Biological Activity and Potential Applications
The study of isoxazoline derivatives and their conversion to γ-lactone carboxylic acids, as well as their implications in biological activities such as enhancing the growth of E. coli, illustrates the potential of this compound related compounds in biological research and applications in stem cell studies (Denton et al., 2021).
Future Directions
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
methyl 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-8(10)7-5-3-2-4-6(5)12-9-7/h5-7,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSPRCTYYRCPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2ON1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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